molecular formula C10H12O3 B13601192 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one

1-(2-Hydroxy-3-methoxyphenyl)propan-2-one

Cat. No.: B13601192
M. Wt: 180.20 g/mol
InChI Key: IWGATEXCLRKHDE-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxyphenyl)propan-2-one, also known as Vanillylacetone, is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone and is characterized by the presence of a hydroxy group and a methoxy group on the phenyl ring. This compound is known for its aromatic properties and is often found in natural products such as vanilla.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one can be synthesized through various methods. One common method involves the condensation of vanillin with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves the same basic principles as laboratory synthesis but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Hydroxy-3-methoxyphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the flavor and fragrance industry due to its aromatic properties

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one involves its interaction with various molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(2-Hydroxy-3-methoxyphenyl)propan-2-one is unique due to the specific positioning of the hydroxy and methoxy groups, which influence its chemical reactivity and biological activity. This compound’s distinct structure allows for unique interactions in both chemical reactions and biological systems .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

1-(2-hydroxy-3-methoxyphenyl)propan-2-one

InChI

InChI=1S/C10H12O3/c1-7(11)6-8-4-3-5-9(13-2)10(8)12/h3-5,12H,6H2,1-2H3

InChI Key

IWGATEXCLRKHDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C(=CC=C1)OC)O

Origin of Product

United States

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